N-(4-Amino-3-nitrophenyl)hexadecanamide

Catalog No.
S14806851
CAS No.
581806-75-9
M.F
C22H37N3O3
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Amino-3-nitrophenyl)hexadecanamide

CAS Number

581806-75-9

Product Name

N-(4-Amino-3-nitrophenyl)hexadecanamide

IUPAC Name

N-(4-amino-3-nitrophenyl)hexadecanamide

Molecular Formula

C22H37N3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C22H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)24-19-16-17-20(23)21(18-19)25(27)28/h16-18H,2-15,23H2,1H3,(H,24,26)

InChI Key

IRBPXVAXCBONQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-]

N-(4-Amino-3-nitrophenyl)hexadecanamide is a chemical compound characterized by its structure, which includes a hexadecanamide chain linked to a 4-amino-3-nitrophenyl group. The molecular formula of this compound is C22H37N3O3C_{22}H_{37}N_{3}O_{3}, and it has a molecular weight of approximately 373.54 g/mol. This compound is notable for its potential applications in medicinal chemistry and its interesting biological properties.

, including:

  • Oxidation: The amide can be oxidized to yield carboxylic acids, which may affect its biological activity and solubility.
  • Reduction: Reduction reactions can convert the nitro group into an amine or hydroxyl group, altering the compound's reactivity.
  • Substitution: The amide group is susceptible to nucleophilic substitution, allowing for the formation of various derivatives that may enhance or modify its properties .

The biological activity of N-(4-Amino-3-nitrophenyl)hexadecanamide is significant, particularly in the context of fatty acid metabolism. It has been studied for its role in cellular energy production and mitochondrial function. The compound is believed to facilitate the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce adenosine triphosphate (ATP), an essential energy currency in cells. Additionally, it may exhibit anti-inflammatory properties, making it a candidate for further research in therapeutic applications .

Several methods have been developed for synthesizing N-(4-Amino-3-nitrophenyl)hexadecanamide:

  • Direct Coupling: This method involves reacting 4-amino-3-nitrophenol with hexadecanoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in solvents like dichloromethane at room temperature.
  • Stepwise Synthesis: Another approach may involve the preparation of intermediates followed by their coupling to form the final product. This method allows for better control over reaction conditions and purification steps .

N-(4-Amino-3-nitrophenyl)hexadecanamide has several potential applications:

  • Pharmaceuticals: It is being explored for its potential use in treating metabolic disorders due to its role in fatty acid metabolism.
  • Research: The compound serves as a model in studies related to mitochondrial function and energy metabolism.
  • Material Science: It can be used as a precursor in developing bio-based materials due to its fatty acid chain structure .

Interaction studies involving N-(4-Amino-3-nitrophenyl)hexadecanamide have focused on its binding affinity with various transport proteins and enzymes involved in fatty acid metabolism. These studies highlight the compound's ability to modulate the activity of specific proteins that facilitate fatty acid transport across cellular membranes, indicating its potential as a therapeutic agent in metabolic regulation .

Several compounds share structural similarities with N-(4-Amino-3-nitrophenyl)hexadecanamide, including:

Compound NameStructure Characteristics
N-(4-Acetylphenyl)hexadecanamideContains an acetyl group instead of an amino and nitro group
N-(4-Methoxy-2-nitrophenyl)hexadecanamideFeatures a methoxy group and different nitro substitution
N-(4-Acetylphenyl)dodecanamideShorter carbon chain compared to hexadecanamide
N-(4-Hydroxyphenyl)hexadecanamideHydroxyl group replaces the nitro group

Uniqueness

N-(4-Amino-3-nitrophenyl)hexadecanamide is unique due to its specific combination of functional groups and carbon chain length, which influence its solubility, biological activity, and interactions with cellular components. Its distinct properties make it particularly effective in studying fatty acid transport mechanisms compared to similar compounds .

XLogP3

8.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

391.28349205 g/mol

Monoisotopic Mass

391.28349205 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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